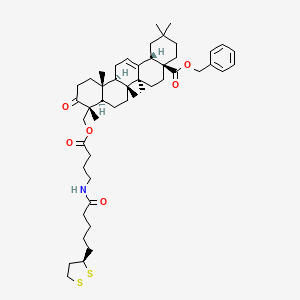
Anti-inflammatory agent 65
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 65: is a compound derived from Hederagonic acid, known for its potent anti-inflammatory properties. It inhibits the release of nitric oxide, prevents the nuclear translocation of IRF3 and p65, and disrupts the STING/IRF3/NF-κB signaling pathway, thereby reducing inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 65 involves multiple steps, starting from Hederagonic acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that modify the Hederagonic acid structure to enhance its anti-inflammatory properties .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories with advanced equipment. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is produced in small batches due to its complex synthesis and the need for stringent quality control .
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 65 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its anti-inflammatory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of anti-inflammatory activity .
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on anti-inflammatory activity.
Biology: Investigated for its role in modulating immune responses and inflammation at the cellular level.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations
Mecanismo De Acción
The mechanism of action of Anti-inflammatory agent 65 involves several key steps:
Inhibition of Nitric Oxide Release: The compound inhibits the release of nitric oxide, a molecule involved in the inflammatory response.
Prevention of Nuclear Translocation: It prevents the nuclear translocation of IRF3 and p65, which are transcription factors that play a crucial role in the inflammatory process.
Disruption of Signaling Pathways: this compound disrupts the STING/IRF3/NF-κB signaling pathway, which is essential for the activation of inflammatory responses
Comparación Con Compuestos Similares
Hederagonic acid derivatives: Other derivatives of Hederagonic acid with varying degrees of anti-inflammatory activity.
Non-steroidal anti-inflammatory drugs (NSAIDs): Such as ibuprofen and aspirin, which also inhibit inflammatory pathways but through different mechanisms.
Corticosteroids: Potent anti-inflammatory agents that act through the suppression of the immune system
Uniqueness: Anti-inflammatory agent 65 is unique due to its specific mechanism of action involving the STING/IRF3/NF-κB signaling pathway. This pathway is not commonly targeted by other anti-inflammatory agents, making this compound a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C49H71NO6S2 |
|---|---|
Peso molecular |
834.2 g/mol |
Nombre IUPAC |
benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C49H71NO6S2/c1-44(2)25-27-49(43(54)55-32-34-13-8-7-9-14-34)28-26-47(5)36(37(49)31-44)18-19-39-45(3)23-21-40(51)46(4,38(45)20-24-48(39,47)6)33-56-42(53)17-12-29-50-41(52)16-11-10-15-35-22-30-57-58-35/h7-9,13-14,18,35,37-39H,10-12,15-17,19-33H2,1-6H3,(H,50,52)/t35-,37+,38-,39-,45+,46+,47-,48-,49+/m1/s1 |
Clave InChI |
CXYOHHBRPKBBGC-GNPGCPQZSA-N |
SMILES isomérico |
C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)COC(=O)CCCNC(=O)CCCC[C@@H]7CCSS7 |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)COC(=O)CCCNC(=O)CCCCC6CCSS6)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















